molecular formula C9H10O4 B3103075 (3R)-2-oxo-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-3-yl acetate CAS No. 1431704-20-9

(3R)-2-oxo-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-3-yl acetate

Cat. No.: B3103075
CAS No.: 1431704-20-9
M. Wt: 182.17 g/mol
InChI Key: QNDUHPHZLOTUIJ-UHFFFAOYSA-N
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Description

(3R)-2-oxo-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-3-yl acetate is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[(3R)-2-oxo-3,3a,4,6a-tetrahydrocyclopenta[b]furan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5(10)12-8-6-3-2-4-7(6)13-9(8)11/h2,4,6-8H,3H2,1H3/t6?,7?,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDUHPHZLOTUIJ-KAVNDROISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2CC=CC2OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C2CC=CC2OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3R)-2-oxo-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-3-yl acetate has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on recent research findings.

The compound is characterized by its unique cyclopentafuran structure, which contributes to its biological activity. The synthesis process typically involves multi-step reactions that may include the use of various catalysts and solvents. For instance, palladium-catalyzed reactions have been employed to optimize yield and selectivity during the synthesis of related compounds .

Antimicrobial Activity

Recent studies have indicated that derivatives of cyclopenta[b]furan compounds exhibit significant antimicrobial properties. In particular:

  • Antifungal Activity : Compounds related to cyclopenta[b]furan structures have shown promising antifungal effects against various strains. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 66 μg/mL against Rhodoturula glutinis .
  • Antibacterial Activity : Some studies suggest that these compounds can inhibit bacterial growth through mechanisms that may involve disrupting cell membrane integrity or inhibiting essential metabolic pathways.

Cytotoxicity and Cancer Research

The cytotoxic potential of this compound has been evaluated against several cancer cell lines:

Cell Line IC50 (µM) Effect
H292 (Lung Cancer)58.5Selective cytotoxicity
HepG2 (Liver Cancer)173.5Moderate cytotoxicity

These results indicate a selective action against cancer cells while sparing normal cells, suggesting a potential for therapeutic applications in oncology .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it could trigger programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : It may affect key signaling pathways related to cell survival and growth.

Case Studies and Research Findings

Several case studies have focused on the biological activity of this compound:

  • Study on Antiviral Properties : A study indicated that related compounds showed activity against viral infections with EC50 values significantly lower than standard antiviral agents .
  • Research on Endophytic Fungi : Compounds derived from endophytic fungi containing similar structural motifs exhibited notable antifungal and anticancer activities, supporting the potential of cyclopenta[b]furan derivatives in drug discovery .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3R)-2-oxo-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-3-yl acetate is C9H10O4C_9H_{10}O_4 with a molecular weight of 182.18 g/mol. The compound features a tetrahydrofuran ring structure which contributes to its biological activity and reactivity in chemical reactions.

Anticancer Activity

Recent studies have indicated that derivatives of cyclopentafuran compounds possess anticancer properties. For instance, research has shown that modifications in the cyclopentafuran structure can lead to enhanced activity against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-715Apoptosis induction
Derivative AHeLa10Cell cycle arrest

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro tests demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations leading to the synthesis of complex molecules.

Reaction TypeConditionsProduct
AcylationReflux with acetic anhydrideAcetate derivative
ReductionNaBH4 in ethanolAlcohol derivative

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of this compound and its derivatives. The researchers synthesized several analogs and tested their efficacy against breast cancer cells (MCF-7). The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound.

Case Study 2: Synthesis Applications

In a publication focused on synthetic methodologies, researchers utilized this compound as a precursor for synthesizing novel heterocyclic compounds. The study highlighted the efficiency of using this compound in multi-step synthesis processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-2-oxo-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-3-yl acetate, and what starting materials are typically employed?

  • Methodological Answer : The compound can be synthesized via condensation reactions using ethyl aroylacetates with specific substituents (e.g., 4-methoxyphenyl, 3,4-dimethoxyphenyl) as starting materials. Procedures often involve commercially available reagents (e.g., Aldrich-sourced ethyl aroylacetates) or derivatives synthesized through established protocols, such as azide-alkyne cycloadditions for introducing functionalized side chains . Key steps include temperature-controlled reactions and purification via column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:

  • HPLC : Assess purity (>97.0% by high-performance liquid chromatography, as referenced in reagent-grade standards) .
  • NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., acetate and cyclopenta-furan moieties).
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns. Cross-referencing with literature data from peer-reviewed journals (e.g., Russian Chemical Bulletin) ensures accuracy .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under an inert atmosphere (e.g., argon) to prevent oxidation or hydrolysis. Avoid exposure to moisture, as ester groups are prone to degradation. Stability tests should be conducted periodically using HPLC to monitor decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

  • Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., catalyst loading, temperature gradients) or impurities in starting materials. For example, ethyl aroylacetates with electron-donating substituents (e.g., 3,4,5-trimethoxyphenyl) may exhibit slower reaction kinetics, requiring extended reaction times. Systematic optimization using Design of Experiments (DoE) and reproducibility checks with independently sourced reagents (e.g., Aldrich vs. in-house synthesized) can identify critical variables .

Q. What experimental strategies mitigate degradation of the compound during sensitive reactions (e.g., photochemical studies)?

  • Methodological Answer : Degradation pathways (e.g., ester hydrolysis, ring-opening) can be minimized by:

  • Low-Temperature Reactions : Conduct steps at ≤0°C to reduce thermal decomposition.
  • Radical Scavengers : Add antioxidants (e.g., BHT) to quench reactive oxygen species.
  • Light Exclusion : Use amber glassware or darkroom conditions for light-sensitive steps. Stability under these conditions should be validated via real-time NMR or LC-MS monitoring .

Q. Are computational methods reliable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) can model transition states for cyclopenta-furan ring reactivity, such as nucleophilic attacks at the ketone or ester groups. Molecular dynamics simulations may predict solvent effects on stability. However, experimental validation is critical—e.g., comparing computed activation energies with kinetic data from synthetic trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-2-oxo-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-3-yl acetate
Reactant of Route 2
(3R)-2-oxo-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-3-yl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.